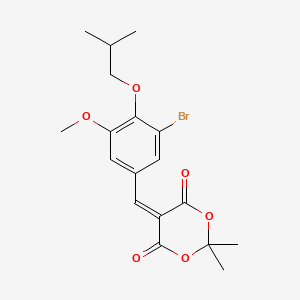![molecular formula C23H26Cl2N2O4 B3618697 1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B3618697.png)
1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane
Vue d'ensemble
Description
1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane, commonly known as clopamide, is a synthetic compound that belongs to the class of benzodiazepines. It is widely used as a diuretic drug to treat hypertension and edema. Clopamide has been extensively studied for its biochemical and physiological effects on the human body.
Mécanisme D'action
Clopamide acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal tubules of the kidney. This leads to an increase in the excretion of sodium and water, which results in a decrease in blood volume and a lowering of blood pressure. Clopamide also has a vasodilatory effect, which further contributes to its antihypertensive action.
Biochemical and Physiological Effects:
Clopamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the excretion of sodium, chloride, and potassium ions in the urine. It also increases the excretion of uric acid, which can be beneficial in the treatment of gout. Clopamide has been shown to decrease plasma renin activity, which is a marker of the renin-angiotensin-aldosterone system. This system plays a key role in regulating blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Clopamide is a widely used diuretic drug that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and is readily available in the market. However, there are some limitations to using clopamide in lab experiments. It has been shown to have a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. In addition, clopamide can interact with other drugs, which can lead to adverse effects.
Orientations Futures
There are several future directions for research on clopamide. One area of research is the development of new formulations of clopamide that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential use of clopamide in the treatment of other diseases such as congestive heart failure and renal failure. Finally, there is a need for further research on the mechanism of action of clopamide, which can help to identify new targets for the treatment of hypertension and edema.
Conclusion:
In conclusion, clopamide is a synthetic compound that has been extensively studied for its diuretic effect and its ability to lower blood pressure. It is relatively easy to synthesize and is readily available in the market. Clopamide has a number of biochemical and physiological effects on the body, and has been shown to be effective in the treatment of hypertension and edema. However, there are some limitations to using clopamide in lab experiments, and further research is needed to identify new targets for the treatment of these diseases.
Applications De Recherche Scientifique
Clopamide has been extensively studied for its diuretic effect and its ability to lower blood pressure. It has been used in numerous clinical trials to evaluate its efficacy and safety in the treatment of hypertension and edema. In addition, clopamide has been studied for its potential use in the treatment of other diseases such as congestive heart failure, cirrhosis, and renal failure.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-[2-(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4/c1-16-12-18(24)4-6-20(16)30-14-22(28)26-8-3-9-27(11-10-26)23(29)15-31-21-7-5-19(25)13-17(21)2/h4-7,12-13H,3,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYUHBGUJOOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618637.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3618646.png)

![dimethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618673.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3618678.png)

![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3618687.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3618693.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B3618700.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3618707.png)